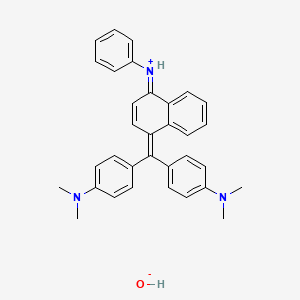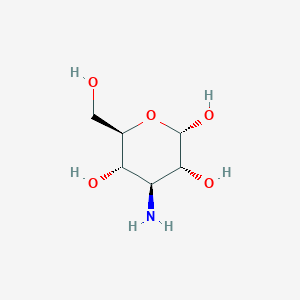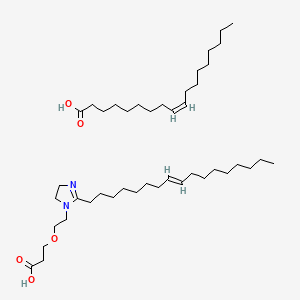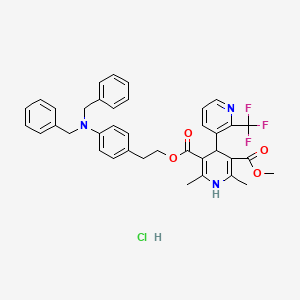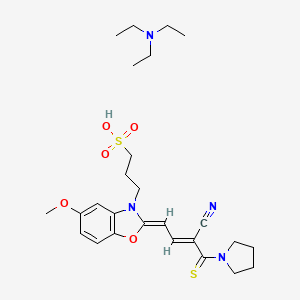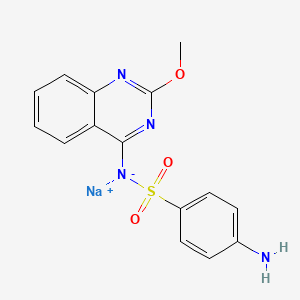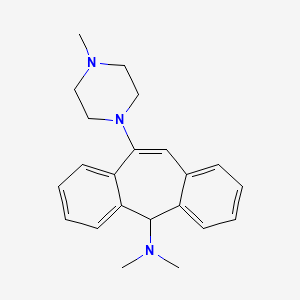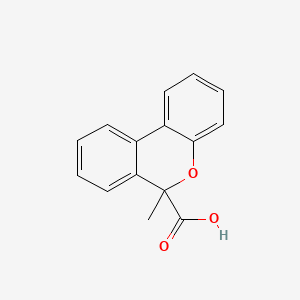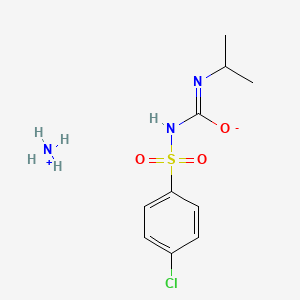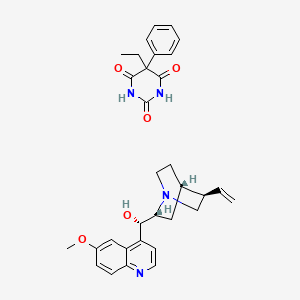
Quinidine phenobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinidine phenobarbital is a combination of two pharmacologically active compounds: quinidine and phenobarbital. Quinidine is an alkaloid derived from the bark of the Cinchona tree and is primarily used as an antiarrhythmic agent. Phenobarbital is a long-acting barbiturate that acts as a central nervous system depressant and is commonly used to control seizures. The combination of these two compounds is used in the treatment of certain types of epilepsy and arrhythmias.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinidine: Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid. The crude extract is then purified using techniques like crystallization or chromatography.
Phenobarbital: Phenobarbital is synthesized through a multi-step chemical process. The synthesis begins with the reaction of urea with diethyl malonate to form barbituric acid. Barbituric acid is then reacted with ethyl bromide in the presence of a base to yield phenobarbital.
Industrial Production Methods
Quinidine: Industrial production of quinidine involves large-scale extraction from Cinchona bark, followed by purification using industrial-scale chromatography and crystallization techniques.
Phenobarbital: Industrial synthesis of phenobarbital involves the same chemical reactions as the laboratory synthesis but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Quinidine can undergo oxidation reactions to form various metabolites. Phenobarbital can also be oxidized, leading to the formation of hydroxyphenobarbital.
Reduction: Quinidine can be reduced to form dihydroquinidine. Phenobarbital is less commonly reduced but can undergo reduction under specific conditions.
Substitution: Quinidine can undergo substitution reactions, particularly at the quinoline ring. Phenobarbital can undergo substitution reactions at the barbituric acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Quinidine: Oxidation products include 3-hydroxyquinidine and quinidine N-oxide. Reduction products include dihydroquinidine.
Phenobarbital: Oxidation products include hydroxyphenobarbital. Substitution reactions can yield various halogenated derivatives.
Applications De Recherche Scientifique
Quinidine phenobarbital has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug interactions and metabolism.
Biology: Studied for its effects on ion channels and neurotransmitter systems.
Medicine: Used in clinical research for the treatment of epilepsy and arrhythmias. It is also studied for its potential use in treating other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
Quinidine
Quinidine works by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also blocks the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI) . This results in the prolongation of the action potential and refractory period, which helps to restore normal sinus rhythm and prevent arrhythmias.
Phenobarbital
Phenobarbital acts on GABA_A receptors, increasing synaptic inhibition . This elevates the seizure threshold and reduces the spread of seizure activity in the brain. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: An alkaloid similar to quinidine, used primarily as an antimalarial agent.
Phenytoin: An antiepileptic drug similar to phenobarbital, used to control seizures.
Primidone: Another barbiturate similar to phenobarbital, used in the treatment of epilepsy.
Uniqueness
Propriétés
Numéro CAS |
95723-24-3 |
|---|---|
Formule moléculaire |
C32H36N4O5 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t13-,14-,19+,20-;/m0./s1 |
Clé InChI |
YHRUERMOPBDCFD-VJAUXQICSA-N |
SMILES isomérique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



